molecular formula C10H13IO2 B14057211 1,2-Dimethoxy-3-ethyl-5-iodobenzene

1,2-Dimethoxy-3-ethyl-5-iodobenzene

Cat. No.: B14057211
M. Wt: 292.11 g/mol
InChI Key: IWAUDDMNKHWHDI-UHFFFAOYSA-N
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Description

1,2-Dimethoxy-3-ethyl-5-iodobenzene is an organic compound with the molecular formula C10H13IO2 It is a derivative of benzene, where the benzene ring is substituted with two methoxy groups, an ethyl group, and an iodine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dimethoxy-3-ethyl-5-iodobenzene typically involves the iodination of a suitable precursor. One common method is the electrophilic aromatic substitution reaction, where a benzene derivative is treated with iodine in the presence of an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction conditions often require a solvent like acetic acid and a temperature range of 0-25°C to ensure the selective iodination at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques like recrystallization or chromatography ensures the high quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1,2-Dimethoxy-3-ethyl-5-iodobenzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield methoxy-substituted derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

1,2-Dimethoxy-3-ethyl-5-iodobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-Dimethoxy-3-ethyl-5-iodobenzene involves its interaction with molecular targets through its functional groups. The methoxy groups can participate in hydrogen bonding and van der Waals interactions, while the iodine atom can engage in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards biological targets, such as enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Dimethoxy-3-ethyl-5-iodobenzene is unique due to the presence of both methoxy and iodine substituents, which confer distinct chemical reactivity and potential for diverse applications. The combination of these functional groups allows for versatile modifications and interactions in various chemical and biological contexts.

Properties

Molecular Formula

C10H13IO2

Molecular Weight

292.11 g/mol

IUPAC Name

1-ethyl-5-iodo-2,3-dimethoxybenzene

InChI

InChI=1S/C10H13IO2/c1-4-7-5-8(11)6-9(12-2)10(7)13-3/h5-6H,4H2,1-3H3

InChI Key

IWAUDDMNKHWHDI-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC(=C1)I)OC)OC

Origin of Product

United States

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